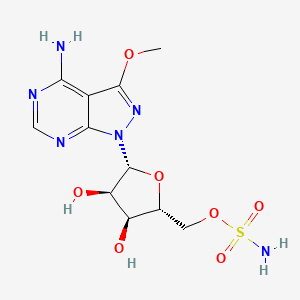

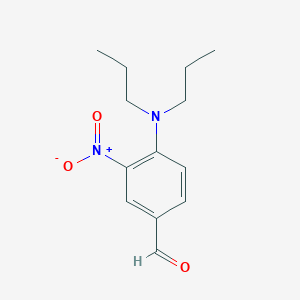

![molecular formula C48H52F4N6O9 B10854791 12-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]-N-[(5R)-3-[2-[(4-fluorophenyl)methyl-[(2S)-1,1,1-trifluoropropan-2-yl]amino]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]dodecanamide](/img/structure/B10854791.png)

12-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]-N-[(5R)-3-[2-[(4-fluorophenyl)methyl-[(2S)-1,1,1-trifluoropropan-2-yl]amino]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]dodecanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

JQAD1 is a proteolysis-targeting chimera (PROTAC) compound designed to selectively degrade the histone acetyltransferase EP300. EP300 is a crucial regulator of gene expression, particularly in cancer cells. JQAD1 has shown significant potential in inducing apoptosis and suppressing tumor growth, especially in neuroblastoma cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

JQAD1 is synthesized using a chemical biology strategy that involves the conjugation of an EP300 inhibitor with a cereblon E3 ligase ligand. The synthesis typically involves multiple steps, including the formation of a linker and the attachment of the EP300 inhibitor and cereblon ligand .

Industrial Production Methods

While specific industrial production methods for JQAD1 are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would likely include the use of automated synthesis equipment and stringent quality control measures to maintain consistency .

Chemical Reactions Analysis

Types of Reactions

JQAD1 primarily undergoes proteasome-mediated degradation reactions. It selectively targets EP300 for degradation, leading to the loss of histone H3 lysine 27 acetylation (H3K27ac) at chromatin .

Common Reagents and Conditions

The degradation process involves the use of cereblon as the E3 ligase and the proteasome machinery within the cell. The reaction conditions typically include the presence of JQAD1 at specific concentrations (e.g., 0.5 to 1 micromolar) and incubation times (e.g., 24 to 96 hours) .

Major Products Formed

The major product of the reaction is the degraded EP300 protein, which results in the suppression of H3K27ac modification and induction of apoptosis in cancer cells .

Scientific Research Applications

JQAD1 has several significant applications in scientific research:

Cancer Research: JQAD1 is used to study the role of EP300 in cancer cell proliferation and survival. .

Epigenetics: JQAD1 helps in understanding the epigenetic regulation of gene expression by targeting EP300, a key histone acetyltransferase

Drug Development: JQAD1 serves as a model compound for developing new PROTACs targeting other proteins involved in various diseases

Mechanism of Action

JQAD1 exerts its effects by selectively binding to EP300 and recruiting it to the cereblon E3 ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of EP300. The loss of EP300 results in the reduction of H3K27ac at chromatin, leading to the suppression of oncogenic transcriptional programs and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of JQAD1

JQAD1 is unique in its selective degradation of EP300 without affecting CBP. This selective targeting allows for a more precise modulation of gene expression and reduces potential off-target effects .

Properties

Molecular Formula |

C48H52F4N6O9 |

|---|---|

Molecular Weight |

933.0 g/mol |

IUPAC Name |

12-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]-N-[(5R)-3-[2-[(4-fluorophenyl)methyl-[(2S)-1,1,1-trifluoropropan-2-yl]amino]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]dodecanamide |

InChI |

InChI=1S/C48H52F4N6O9/c1-29(48(50,51)52)56(27-30-12-14-32(49)15-13-30)41(61)28-57-45(65)47(67-46(57)66)23-22-31-25-34(17-19-37(31)47)54-39(59)11-9-7-5-3-2-4-6-8-10-24-53-33-16-18-35-36(26-33)44(64)58(43(35)63)38-20-21-40(60)55-42(38)62/h12-19,25-26,29,38,53H,2-11,20-24,27-28H2,1H3,(H,54,59)(H,55,60,62)/t29-,38?,47+/m0/s1 |

InChI Key |

TWCIGBYYSZQAAA-GWWVHQGYSA-N |

Isomeric SMILES |

C[C@@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)[C@]3(CCC4=C3C=CC(=C4)NC(=O)CCCCCCCCCCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)OC2=O |

Canonical SMILES |

CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CCC4=C3C=CC(=C4)NC(=O)CCCCCCCCCCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)OC2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

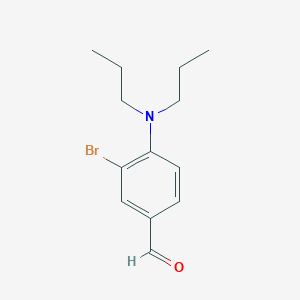

![3-[4-[7-(1,3-Benzodioxol-5-yl)-3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]-3-chlorophenyl]propanoic acid](/img/structure/B10854740.png)

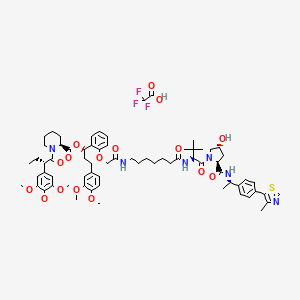

![benzyl (2S)-2-[[[(2S,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10854762.png)

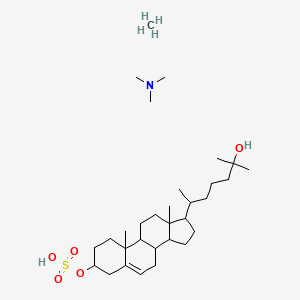

![(2R)-2-[(5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B10854768.png)

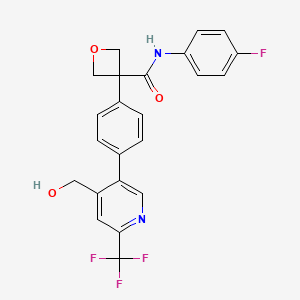

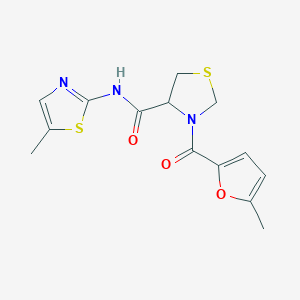

![(2R)-4-[3-(2-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-fluorophenyl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol](/img/structure/B10854797.png)

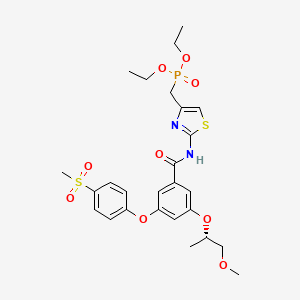

![(2S)-2-amino-N-[[(1S,2S,10R,12R,13S)-12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B10854804.png)

![1-[(2R,3S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B10854810.png)